Fmoc-L-Photo-Lysine
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Overview
Description
Fmoc-L-Photo-Lysine is a diazirine-containing, fluorenylmethoxycarbonyl-protected lysine amino acid and multifunctional photo-crosslinker. This compound is widely used in peptide synthesis and photoaffinity labeling due to its ability to form covalent bonds upon irradiation with ultraviolet light (approximately 360 nm). The incorporation of this compound into peptides or small-molecule probes allows for the study of cellular targets and protein-protein interactions .
Mechanism of Action
Target of Action
Fmoc-L-Photo-Lysine is a multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), this compound forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, potentially affecting their function and interactions with other proteins.
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific proteins targeted by the compound. The compound’s ability to form covalent bonds with proteins upon uv irradiation can affect a wide range of biochemical pathways, particularly those involving protein-protein interactions .
Result of Action
The primary result of this compound’s action is the formation of covalent bonds with target proteins upon UV irradiation . This can lead to changes in the function and interactions of these proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the intensity and duration of UV irradiation, the specific cellular environment, and the manner in which the compound is incorporated into peptides or small-molecule probes .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Photo-Lysine plays a significant role in biochemical reactions, particularly in the process of photoaffinity labeling of cellular targets and protein-protein interactions . When incorporated into peptides or small-molecule probes, it interacts with various enzymes, proteins, and other biomolecules. Upon UV light irradiation, it forms a covalent bond with these biomolecules, enabling the study of their interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in photoaffinity labeling . It influences cell function by enabling the study of protein-protein interactions and cellular targets. This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. Upon UV light irradiation, it forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows it to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. Upon UV light irradiation, it forms a highly reactive carbene species
Metabolic Pathways
It is known that it can be incorporated into peptides or small-molecule probes , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly defined.
Transport and Distribution
It is known that it can be incorporated into peptides or small-molecule probes , but the specific transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not clearly defined.
Subcellular Localization
It is known that it can be incorporated into peptides or small-molecule probes , but any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not clearly defined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Photo-Lysine typically involves the protection of the lysine amino acid with the fluorenylmethoxycarbonyl group. The diazirine moiety is then introduced to the lysine side chain. The general synthetic route includes:
- Protection of the lysine amino group with fluorenylmethoxycarbonyl chloride.
- Introduction of the diazirine group through a series of reactions involving the formation of an intermediate, such as a diazirine-containing ester or amide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
- Large-scale protection of lysine with fluorenylmethoxycarbonyl chloride.
- Efficient introduction of the diazirine group using scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Photo-Lysine undergoes various chemical reactions, including:
Photo-crosslinking: Upon irradiation with ultraviolet light, the diazirine group forms a highly reactive carbene species that can covalently bond with neighboring molecules.
Common Reagents and Conditions
Photo-crosslinking: Ultraviolet light (approximately 360 nm) is used to activate the diazirine group.
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethoxycarbonyl group.
Major Products Formed
Photo-crosslinking: Covalent adducts formed between the carbene species and neighboring molecules.
Deprotection: Free lysine amino group ready for further functionalization.
Scientific Research Applications
Fmoc-L-Photo-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in solid-phase peptide synthesis to introduce photo-crosslinking sites within peptides.
Medicine: Utilized in drug discovery research to probe cellular mechanisms and validate drug targets.
Industry: Applied in the development of novel materials and bioconjugates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Photo-Leucine: Another diazirine-containing, fluorenylmethoxycarbonyl-protected amino acid used for photo-crosslinking.
Fmoc-L-Photo-Methionine: A similar compound with a diazirine group used for photoaffinity labeling.
Fmoc-L-Lys(Nvoc)-OH: A lysine derivative with a photoremovable nitroveratryloxycarbonyl group.
Uniqueness
Fmoc-L-Photo-Lysine is unique due to its combination of the diazirine group for photo-crosslinking and the fluorenylmethoxycarbonyl group for protection during synthesis. This dual functionality allows for precise incorporation into peptides and efficient study of molecular interactions upon ultraviolet light activation .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHDYXIYQGMCG-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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